molecular formula C19H23NO5S B13746416 Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate

Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate

Cat. No.: B13746416
M. Wt: 377.5 g/mol
InChI Key: FVWGQPLZKRXMFD-UHFFFAOYSA-N
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Description

Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate is an organic compound that features a benzenesulfonyl group, a methoxyphenyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate typically involves multiple steps. One common method includes the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature, followed by the hydrolysis of the resulting ester with an aqueous solution of sodium.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) for free radical bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential as a human neutrophil elastase (hNE) inhibitor, which could be useful in treating conditions like Acute Respiratory Distress Syndrome (ARDS).

    Industry: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action for Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate involves its interaction with specific molecular targets. For instance, as an hNE inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which is then hydrolyzed to regenerate the enzyme .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3-methoxybenzoyl)acetate: Similar in structure but lacks the benzenesulfonyl group.

    2-[(Benzenesulfonyl)methyl]benzoic acid: Contains a benzenesulfonyl group but differs in the rest of the structure.

Uniqueness

Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate

InChI

InChI=1S/C19H23NO5S/c1-3-25-19(21)15-20(26(22,23)18-10-5-4-6-11-18)13-12-16-8-7-9-17(14-16)24-2/h4-11,14H,3,12-13,15H2,1-2H3

InChI Key

FVWGQPLZKRXMFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CCC1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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